molecular formula C4H7NO B14440632 O-But-3-yn-2-ylhydroxylamine CAS No. 74939-75-6

O-But-3-yn-2-ylhydroxylamine

Cat. No.: B14440632
CAS No.: 74939-75-6
M. Wt: 85.10 g/mol
InChI Key: HURKXEHWHSSKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-But-3-yn-2-ylhydroxylamine: is an organic compound that features both an alkyne and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroxylamine Hydrochloride Method: One common method involves the reaction of hydroxylamine hydrochloride with an appropriate alkyne precursor under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the formation of the desired product.

    Alkyne Addition Method: Another method involves the addition of hydroxylamine to an alkyne compound. This reaction can be catalyzed by transition metals such as palladium or copper, which help in the activation of the alkyne for nucleophilic attack by the hydroxylamine.

Industrial Production Methods: Industrial production of O-But-3-yn-2-ylhydroxylamine may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-But-3-yn-2-ylhydroxylamine can undergo oxidation reactions to form oximes or nitriles. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This compound can be reduced to form amines or other reduced derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

    Oxidation: Oximes, nitriles.

    Reduction: Amines, hydroxylamines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: O-But-3-yn-2-ylhydroxylamine is used as a building block in organic synthesis. It can be employed in the formation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of O-But-3-yn-2-ylhydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, thereby modulating their function. The alkyne group can also participate in click chemistry reactions, enabling the formation of bioconjugates and other complex structures.

Comparison with Similar Compounds

    But-3-yn-2-ol: This compound is similar in structure but lacks the hydroxylamine group. It is used in organic synthesis and as a solvent.

    Hydroxylamine: A simpler compound that lacks the alkyne group. It is widely used in organic synthesis and as a reducing agent.

    Propargylamine: Contains both an alkyne and an amine group, similar to O-But-3-yn-2-ylhydroxylamine, but lacks the hydroxylamine functionality.

Uniqueness: this compound is unique due to the presence of both an alkyne and a hydroxylamine group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

74939-75-6

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

O-but-3-yn-2-ylhydroxylamine

InChI

InChI=1S/C4H7NO/c1-3-4(2)6-5/h1,4H,5H2,2H3

InChI Key

HURKXEHWHSSKBB-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)ON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.